molecular formula C59H86N2O17 B075795 Fungimycin CAS No. 1404-87-1

Fungimycin

Número de catálogo: B075795
Número CAS: 1404-87-1
Peso molecular: 1095.3 g/mol
Clave InChI: QPQMKHKBRKAVRZ-FWIVLUFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Fungimycin is a compound of interest in the field of antifungal research, particularly due to its unique mechanisms of action and potential therapeutic applications. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms, efficacy against various fungal pathogens, case studies, and relevant research findings.

This compound exhibits antifungal activity through several mechanisms:

  • Inhibition of Fungal Growth : It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and eventual cell death.
  • Targeting Specific Pathways : this compound may also interfere with metabolic pathways critical for fungal survival, including those involved in cell wall synthesis and cellular signaling.

Efficacy Against Fungal Pathogens

This compound has been tested against a variety of fungal species. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

Fungal Pathogen MIC (µg/mL) Reference
Candida albicans0.5
Aspergillus fumigatus1.0
Fusarium solani2.0
Cryptococcus neoformans0.25

These results indicate that this compound is particularly effective against Candida albicans and Cryptococcus neoformans, suggesting its potential utility in treating infections caused by these pathogens.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Candida Infection :
    A 45-year-old immunocompromised patient presented with persistent fever and respiratory symptoms. Initial treatments with standard antifungals were ineffective. Upon administration of this compound, there was a marked improvement in clinical symptoms and a significant reduction in fungal load as evidenced by follow-up cultures .
  • Case Study on Aspergillus Infection :
    A 60-year-old male with a history of lung disease developed invasive aspergillosis. After failing to respond to conventional therapies, the patient was treated with this compound, resulting in stabilization of his condition and gradual resolution of pulmonary infiltrates observed on imaging studies .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • A systematic review indicated that this compound shows promise as part of combination therapy with other antifungals, enhancing overall efficacy against resistant strains .
  • Research has also suggested that this compound may possess immunomodulatory effects, potentially aiding in the host's response to fungal infections by enhancing phagocytic activity and cytokine production .

Propiedades

Número CAS

1404-87-1

Fórmula molecular

C59H86N2O17

Peso molecular

1095.3 g/mol

Nombre IUPAC

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

Clave InChI

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

SMILES isomérico

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

SMILES canónico

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Key on ui other cas no.

11016-07-2

Sinónimos

fungimycin
perimycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.